molecular formula C21H21N3O4S B2672776 2,6-dimethoxy-N-[2-(2-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide CAS No. 1007193-50-1

2,6-dimethoxy-N-[2-(2-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide

Cat. No.: B2672776
CAS No.: 1007193-50-1
M. Wt: 411.48
InChI Key: BITWRRDHSMKJQM-UHFFFAOYSA-N
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Description

2,6-Dimethoxy-N-[2-(2-methylphenyl)-5-oxo-2H,4H,6H-5λ⁴-thieno[3,4-c]pyrazol-3-yl]benzamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core fused with a benzamide moiety. Its structural complexity arises from the presence of two methoxy groups at the 2- and 6-positions of the benzamide ring and a 2-methylphenyl substituent on the pyrazole ring. Crystallographic studies, such as those employing the SHELX software suite, are critical for resolving its three-dimensional conformation and intermolecular interactions .

Properties

IUPAC Name

2,6-dimethoxy-N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4S/c1-13-7-4-5-8-16(13)24-20(14-11-29(26)12-15(14)23-24)22-21(25)19-17(27-2)9-6-10-18(19)28-3/h4-10H,11-12H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BITWRRDHSMKJQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=C3CS(=O)CC3=N2)NC(=O)C4=C(C=CC=C4OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dimethoxy-N-[2-(2-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the thieno[3,4-c]pyrazole core: This can be achieved through the cyclization of appropriate thioamide and hydrazine derivatives under acidic or basic conditions.

    Introduction of the 2-methylphenyl group: This step often involves a Friedel-Crafts acylation reaction using 2-methylbenzoyl chloride and a suitable catalyst like aluminum chloride.

    Attachment of the benzamide moiety: This can be done through an amide coupling reaction using 2,6-dimethoxybenzoic acid and a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

2,6-dimethoxy-N-[2-(2-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketone groups to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

2,6-dimethoxy-N-[2-(2-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.

Mechanism of Action

The exact mechanism of action for 2,6-dimethoxy-N-[2-(2-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide is not well-documented. it is believed to interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to the observed biological effects. Further research is needed to elucidate the precise pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of thienopyrazole derivatives, which are often compared to other heterocyclic systems like benzoxazinones, oxadiazoles, and pyrimidines. Below is a detailed analysis of its structural and functional distinctions:

Structural Features
Compound Core Structure Key Substituents Crystallographic Method
2,6-Dimethoxy-N-[2-(2-methylphenyl)-5-oxo-thieno[3,4-c]pyrazol-3-yl]benzamide Thieno[3,4-c]pyrazole 2,6-Dimethoxybenzamide; 2-methylphenyl SHELXL , ORTEP-3
6-(2-Amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one Benzo[b][1,4]oxazinone Substituted-phenylpyrimidine; methyl group Not explicitly stated
(Substituted-phenyl-1,2,4-oxadiazol-5-yl)methyl derivatives 1,2,4-Oxadiazole Substituted-phenyl; methyl linkage to benzo[b][1,4]oxazinone IR, NMR, Mass spectroscopy

Key Observations :

  • Thieno[3,4-c]pyrazole vs.
  • Substituent Effects: The 2,6-dimethoxybenzamide group enhances steric bulk and electronic donor capacity relative to simpler phenyl or pyrimidine substituents in analogs.

Research Challenges and Opportunities

  • Crystallographic Limitations: Despite SHELX’s robustness, resolving the 5λ⁴-sulfur configuration in thienopyrazoles requires high-resolution data, which may explain reliance on computational modeling in some studies .
  • Synthetic Optimization : The methoxy and methylphenyl groups in the target compound introduce steric challenges during amidation, necessitating tailored catalysts or solvents .

Biological Activity

The compound 2,6-dimethoxy-N-[2-(2-methylphenyl)-5-oxo-2H,4H,6H-5λ4-thieno[3,4-c]pyrazol-3-yl]benzamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This compound belongs to a class of thieno[3,4-c]pyrazole derivatives, which are known for various pharmacological properties including anti-inflammatory, analgesic, and anticancer activities. The following sections provide a detailed overview of its biological activity based on available research findings.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

PropertyValue
Molecular Formula C19H20N2O4S
Molecular Weight 364.44 g/mol
IUPAC Name 2,6-Dimethoxy-N-[2-(2-methylphenyl)-5-oxo-2H,4H,6H-5λ4-thieno[3,4-c]pyrazol-3-yl]benzamide
CAS Number Not available

Anti-inflammatory Activity

Research has indicated that thieno[3,4-c]pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, a study found that related compounds effectively reduced inflammation in various animal models by inhibiting pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6. This suggests that 2,6-dimethoxy-N-[2-(2-methylphenyl)-5-oxo-2H,4H,6H-5λ4-thieno[3,4-c]pyrazol-3-yl]benzamide may similarly modulate inflammatory pathways .

Analgesic Activity

Compounds within this class have also demonstrated analgesic effects without central nervous system (CNS) side effects. In experimental pain models, these compounds showed efficacy comparable to standard analgesics while maintaining a favorable safety profile . The mechanism of action is believed to involve the modulation of pain signaling pathways at peripheral sites rather than central mechanisms.

Anticancer Potential

In vitro studies have shown that thieno[3,4-c]pyrazole derivatives can inhibit the proliferation of various cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with specific molecular targets involved in cell cycle regulation and survival pathways . For example, significant cytotoxicity was observed in breast and colon cancer cell lines with IC50 values indicating effective growth inhibition.

The biological activity of 2,6-dimethoxy-N-[2-(2-methylphenyl)-5-oxo-2H,4H,6H-5λ4-thieno[3,4-c]pyrazol-3-yl]benzamide is hypothesized to involve:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammatory processes or cancer cell proliferation.
  • Modulation of Signaling Pathways : Interaction with receptors or signaling pathways that regulate inflammation and cell survival.
  • Induction of Oxidative Stress : Similar compounds have been shown to increase reactive oxygen species (ROS) levels in target cells leading to apoptosis.

Case Studies

Several studies have explored the biological activity of thieno derivatives:

  • Study on Inflammation : A study evaluated the anti-inflammatory effects of related thieno compounds in rat models with induced paw edema. Results showed a significant reduction in paw swelling compared to control groups .
  • Analgesic Efficacy : Another investigation assessed the pain-relieving properties using the hot plate test in mice. The compound exhibited dose-dependent analgesia without observable CNS side effects .
  • Anticancer Activity : Research involving human cancer cell lines demonstrated that treatment with thieno derivatives resulted in increased apoptosis markers and decreased cell viability .

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